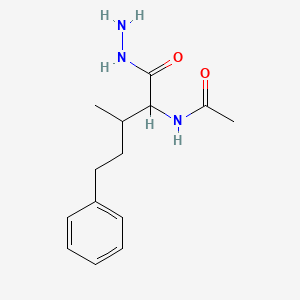![molecular formula C22H22N4O2 B14175044 N-(4-Ethynylphenyl)-7-methoxy-6-[(piperidin-1-yl)oxy]quinazolin-4-amine CAS No. 918499-39-5](/img/structure/B14175044.png)
N-(4-Ethynylphenyl)-7-methoxy-6-[(piperidin-1-yl)oxy]quinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Ethynylphenyl)-7-methoxy-6-(piperidin-1-yloxy)quinazolin-4-amine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of functional groups such as ethynyl, methoxy, and piperidin-1-yloxy further enhances its chemical reactivity and potential utility in research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethynylphenyl)-7-methoxy-6-(piperidin-1-yloxy)quinazolin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the ethynyl, methoxy, and piperidin-1-yloxy groups through various chemical reactions. Key steps may include:
Formation of the Quinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors such as anthranilic acid derivatives and formamide.
Introduction of the Ethynyl Group: This step may involve Sonogashira coupling reactions, where an ethynyl group is introduced using palladium catalysts and copper co-catalysts.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide.
Piperidin-1-yloxy Substitution: This step involves the substitution of a leaving group with piperidin-1-yloxy, often using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Ethynylphenyl)-7-methoxy-6-(piperidin-1-yloxy)quinazolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with new functional groups.
Wissenschaftliche Forschungsanwendungen
N-(4-Ethynylphenyl)-7-methoxy-6-(piperidin-1-yloxy)quinazolin-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(4-Ethynylphenyl)-7-methoxy-6-(piperidin-1-yloxy)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Vergleich Mit ähnlichen Verbindungen
N-(4-Ethynylphenyl)-7-methoxy-6-(piperidin-1-yloxy)quinazolin-4-amine can be compared with other quinazoline derivatives, such as:
Gefitinib: A quinazoline-based tyrosine kinase inhibitor used in cancer therapy.
Erlotinib: Another quinazoline derivative with similar applications in oncology.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2 receptors.
Uniqueness
The unique combination of functional groups in N-(4-Ethynylphenyl)-7-methoxy-6-(piperidin-1-yloxy)quinazolin-4-amine distinguishes it from other quinazoline derivatives, potentially offering distinct biochemical properties and applications.
Eigenschaften
CAS-Nummer |
918499-39-5 |
|---|---|
Molekularformel |
C22H22N4O2 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
N-(4-ethynylphenyl)-7-methoxy-6-piperidin-1-yloxyquinazolin-4-amine |
InChI |
InChI=1S/C22H22N4O2/c1-3-16-7-9-17(10-8-16)25-22-18-13-21(28-26-11-5-4-6-12-26)20(27-2)14-19(18)23-15-24-22/h1,7-10,13-15H,4-6,11-12H2,2H3,(H,23,24,25) |
InChI-Schlüssel |
OFKHORDPQIEIKJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=C(C=C3)C#C)ON4CCCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(3,4-Dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14174967.png)

![1-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14174989.png)

![2-(3-Chloro-4-hydroxyanilino)-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-one](/img/structure/B14175007.png)

![(5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14175029.png)
![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B14175034.png)

![Bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]-](/img/structure/B14175040.png)

![2-Naphthalenecarboxylic acid, 6-chloro-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5,8-dimethoxy-, ethyl ester](/img/structure/B14175058.png)
![1-(3-Phenylpropyl)-4-{[3-(1H-pyrrol-1-yl)phenyl]methyl}piperazine](/img/structure/B14175060.png)
